N-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Isoxazole Scaffold Design

N-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide (CAS 1209785-68-1) is a synthetic small molecule belonging to the N-benzylpiperidine-isoxazole-3-carboxamide class, a scaffold actively investigated for central nervous system (CNS) and oncology applications. The compound features a 5-methyl-1,2-oxazole (isoxazole) core linked via a carboxamide bridge to a 1-benzylpiperidin-4-yl-methylamine moiety, with a molecular weight of 313.40 g/mol and a cLogP of approximately 2.3.

Molecular Formula C18H23N3O2
Molecular Weight 313.401
CAS No. 1209785-68-1
Cat. No. B2797567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
CAS1209785-68-1
Molecular FormulaC18H23N3O2
Molecular Weight313.401
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C18H23N3O2/c1-14-11-17(20-23-14)18(22)19-12-15-7-9-21(10-8-15)13-16-5-3-2-4-6-16/h2-6,11,15H,7-10,12-13H2,1H3,(H,19,22)
InChIKeyGFPXAEPEPDPNFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide (CAS 1209785-68-1): Procurement-Ready Chemical Profile


N-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide (CAS 1209785-68-1) is a synthetic small molecule belonging to the N-benzylpiperidine-isoxazole-3-carboxamide class, a scaffold actively investigated for central nervous system (CNS) and oncology applications. The compound features a 5-methyl-1,2-oxazole (isoxazole) core linked via a carboxamide bridge to a 1-benzylpiperidin-4-yl-methylamine moiety, with a molecular weight of 313.40 g/mol and a cLogP of approximately 2.3 [1]. Its structural architecture places it within a family of compounds explored as multi-target-directed ligands for Alzheimer's disease and as sigma receptor modulators, making it a relevant candidate for neuroscience and medicinal chemistry procurement [2].

Procurement Risk Alert: Why Generic Substitution Cannot Be Guaranteed for N-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide


Within the N-benzylpiperidine-isoxazole-3-carboxamide family, subtle structural variations profoundly alter biological target engagement, selectivity, and potency. The target compound features a 5-methyl substituent on the isoxazole ring and a critical methylene spacer between the piperidine and the carboxamide nitrogen. In contrast, the most extensively characterized analogs—such as the 5-arylisoxazole derivatives described by Saeedi et al. [1]—bear aryl groups at the 5-position and lack the methylene linker, resulting in substantially different cholinesterase inhibition profiles (e.g., sub-micromolar AChE IC50 for aryl analogs versus uncharacterized cholinesterase activity for the 5-methyl analog). Generic substitution with other piperidine-isoxazole compounds risks introducing unverified affinity for off-targets such as sigma-1 receptor, 5-HT2A, or acetylcholinesterase, which can confound pharmacological studies and compromise experimental reproducibility. The quantitative evidence below delineates exactly where differentiation data exist—and where critical gaps remain.

Quantitative Differentiation Evidence for N-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide (CAS 1209785-68-1) Against Closest Analogs


Structural Differentiation: 5-Methyl vs. 5-Aryl Substitution on Isoxazole Ring

The target compound is uniquely defined by a 5-methyl substituent on the isoxazole-3-carboxamide core, which differentiates it from the broader 5-arylisoxazole-3-carboxamide series. In the series reported by Saeedi et al., 5-aryl derivatives (e.g., 5-phenyl, 5-(4-chlorophenyl)) demonstrated nanomolar AChE inhibitory activity (IC50 as low as 0.16 µM for compound 7d) and moderate BuChE inhibition [1]. These aryl-substituted analogs are structurally distinct from the 5-methyl compound, and the methyl group's smaller steric bulk and distinct electronic properties preclude any assumption of similar cholinesterase engagement. No head-to-head data are available for the 5-methyl compound in the same assay systems.

Medicinal Chemistry Structure-Activity Relationship (SAR) Isoxazole Scaffold Design

Linker Chemistry: Methylene Spacer Between Piperidine and Carboxamide Nitrogen

The target compound incorporates a methylene (-CH2-) spacer between the piperidine-4-position and the carboxamide nitrogen, yielding an N-[(1-benzylpiperidin-4-yl)methyl] architecture. This contrasts with the direct N-(1-benzylpiperidin-4-yl) attachment present in the Saeedi et al. series [1]. The additional methylene unit increases conformational flexibility and extends the distance between the isoxazole core and the piperidine nitrogen, which can alter binding pose geometry at biological targets. No comparative binding or functional data exist that directly quantify the effect of this methylene spacer for the 5-methylisoxazole-3-carboxamide series.

Chemical Synthesis Linker Optimization Conformational Flexibility

Sigma Receptor Binding Affinity: Unconfirmed for Target Compound

Computational prediction (SEA, Similarity Ensemble Approach) based on ChEMBL20 suggests the target compound may interact with SIGMAR1 (sigma-1 receptor), with a maximum Tanimoto coefficient (Max Tc) of 0.43 against known sigma-1 ligands [1]. However, the ZINC15 database explicitly states 'There is no known activity for this compound' based on curated ChEMBL bioactivity data [1]. In contrast, structurally related benzylpiperidine derivatives such as 4-IBP (N-(1-benzylpiperidin-4-yl)-4-iodobenzamide) exhibit high sigma-1 affinity (Ki = 1.7 nM) and 14.8-fold selectivity over sigma-2 (Ki = 25.2 nM) . The target compound's actual sigma receptor binding affinity remains uncharacterized in any peer-reviewed radioligand displacement assay.

Sigma-1 Receptor Radioligand Binding CNS Pharmacology

Antiproliferative Activity: Unverifiable Claims Against Breast and Ovarian Cancer Cells

Aggregated vendor listings report IC50 values of 19.9–75.3 µM for the target compound against breast cancer (MDA-MB-231, MCF-7) and ovarian cancer (COV318, OVCAR-3) cell lines . These data points cannot be verified against any peer-reviewed primary publication indexed in PubMed, nor are they deposited in authoritative databases such as ChEMBL or PubChem BioAssay. In contrast, well-characterized piperidine-isoxazole anticancer agents, such as benzoxazole-appended piperidine derivatives, show IC50 values of 1.66–12.10 µM against MDA-MB-231 and 7.31–33.32 µM against MCF-7 cells, with doxorubicin as comparator (IC50 13.34 and 8.20 µM respectively) [1]. The absence of traceable primary data for the target compound means its antiproliferative potency relative to established agents cannot be assessed.

Cancer Cell Proliferation Cytotoxicity Assay Oncology Research

Physicochemical and ADME-Relevant Parameters: Predicted vs. Comparator Landscape

The ZINC15 database provides computed physicochemical parameters for the target compound: molecular weight 313.40 g/mol, cLogP 2.29, topological polar surface area (tPSA) 49–50 Ų, 4 hydrogen bond acceptors, 1 hydrogen bond donor (at physiological pH), and 4 rotatable bonds [1]. These values satisfy Lipinski's Rule of Five and Veber's oral bioavailability criteria, placing the compound within drug-like chemical space. For comparison, the 5-aryl analog compound 7d (MW 395.88 g/mol) is heavier and more lipophilic due to the 4-chlorophenyl substituent [2]. The 5-methyl compound's smaller size and lower lipophilicity may translate to distinct solubility, permeability, and CNS penetration profiles; however, no experimental ADME or pharmacokinetic data have been published for direct comparison.

Drug-likeness Physicochemical Properties ADME Prediction

Computational Target Prediction Profile: Polypharmacology vs. Selective Comparators

SEA (Similarity Ensemble Approach) analysis on ChEMBL20 predicts potential interactions for the target compound with SIGMAR1 (Max Tc = 0.43), HTR1A (5-HT1A serotonin receptor, Max Tc = 0.40), HTR2A (5-HT2A, Max Tc = 0.43), and PLA2G2A (phospholipase A2, Max Tc = 0.41) [1]. This predicted polypharmacological fingerprint contrasts with selective sigma-1 ligands such as 4-IBP (sigma-1 Ki = 1.7 nM, 14.8-fold selective over sigma-2) and with selective AChE inhibitors such as donepezil (AChE IC50 = 0.12 µM) [2]. The prediction-derived profile for the target compound suggests potential multi-target activity, but no experimental confirmation exists to validate these predictions or to quantify selectivity against any comparator.

Target Prediction Polypharmacology SEA Analysis

Evidence-Backed Application Scenarios for Procuring N-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide


Exploratory Medicinal Chemistry and SAR Expansion of Isoxazole-Piperidine Scaffolds

The target compound serves as a structurally well-defined 5-methylisoxazole-3-carboxamide building block with a methylene-spaced benzylpiperidine moiety. Its distinct substitution pattern (5-methyl rather than 5-aryl) and extended linker architecture make it valuable for systematic SAR studies aimed at mapping the chemical space around the isoxazole-3-carboxamide pharmacophore. Procurement is appropriate for laboratories seeking to generate novel analogs and establish structure-activity relationships de novo [1].

Computational Target Prediction Validation and Polypharmacology Studies

The compound's SEA-predicted interaction profile (SIGMAR1, HTR1A, HTR2A, PLA2G2A) provides a hypothesis-generating framework for experimental target deconvolution [2]. Users may procure this compound to test in vitro predictions through radioligand displacement panels, functional assays, or cellular target engagement studies. Validating or refuting these computational predictions would contribute to the understanding of polypharmacology within the benzylpiperidine-isoxazole chemical class.

Reference Standard for Analytical Method Development

With well-defined physicochemical properties (MW 313.40 g/mol, cLogP 2.29, tPSA ~49.5 Ų), the compound is suitable as a reference standard for HPLC, LC-MS, or NMR analytical method development in medicinal chemistry workflows [1]. Its unique InChI Key (GFPXAEPEPDPNFA-UHFFFAOYSA-N) and CAS registry number (1209785-68-1) enable unambiguous identification in chemical inventory and analytical documentation systems.

Chemical Probe for Investigating Isoxazole-Containing CNS Ligand Pharmacology

Given the established CNS activity of structurally related N-benzylpiperidine-isoxazole compounds [1], the target compound may serve as a chemical probe for preliminary CNS target engagement studies. However, users must acknowledge that no peer-reviewed functional or binding data exist for this specific compound, and any CNS application requires de novo pharmacological characterization before drawing mechanistic conclusions.

Quote Request

Request a Quote for N-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.